[1-(2,5-Dichloro-benzyl)-piperidin-2-yl]-methanol
Description
[1-(2,5-Dichloro-benzyl)-piperidin-2-yl]-methanol is a tertiary amine featuring a piperidine core substituted at the 1-position with a 2,5-dichlorobenzyl group and at the 2-position with a methanol (-CH2OH) group. The 2,5-dichlorobenzyl moiety introduces electron-withdrawing effects, while the methanol group enhances hydrophilicity, balancing lipophilicity and solubility .
Properties
IUPAC Name |
[1-[(2,5-dichlorophenyl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-11-4-5-13(15)10(7-11)8-16-6-2-1-3-12(16)9-17/h4-5,7,12,17H,1-3,6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPWAVVWGPABNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216195 | |
| Record name | 2-Piperidinemethanol, 1-[(2,5-dichlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-06-2 | |
| Record name | 2-Piperidinemethanol, 1-[(2,5-dichlorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperidinemethanol, 1-[(2,5-dichlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,5-Dichloro-benzyl)-piperidin-2-yl]-methanol typically involves the reaction of 2,5-dichlorobenzyl chloride with piperidine under basic conditions to form the intermediate [1-(2,5-Dichloro-benzyl)-piperidin-2-yl] chloride. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2,5-Dichloro-benzyl)-piperidin-2-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of chlorinated or brominated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,5-Dichloro-benzyl)-piperidin-2-yl]-methanol is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials. It may be used as a precursor for the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of [1-(2,5-Dichloro-benzyl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The position and number of halogen atoms on the benzyl group significantly influence electronic and steric properties:
Key Insight : The 2,5-dichloro configuration in the target compound may optimize electronic effects for target engagement compared to other dichloro analogs.
Variations in the Piperidine/Piperazine Core
Replacing piperidine with piperazine or modifying ring substituents impacts basicity and solubility:
Key Insight : Piperazine derivatives exhibit higher basicity, while piperidine-based compounds like the target may offer better membrane permeability.
Substituent Variations on the Piperidine Ring
The position and type of functional groups on the piperidine ring modulate hydrogen bonding and solubility:
Key Insight: Methanol at the 2-position (target compound) provides a compact hydrophilic group, whereas ethanol or 4-yl substitution may alter pharmacokinetics.
Physicochemical and Bioavailability Considerations
- Lipophilicity: The 2,5-dichlorobenzyl group increases logP, but the methanol group counterbalances this, improving solubility .
- Salt Forms : Hydrochloride salts (e.g., methylamine analog in ) improve solubility but may alter tissue distribution compared to free bases .
Biological Activity
[1-(2,5-Dichloro-benzyl)-piperidin-2-yl]-methanol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features a piperidine ring substituted with a dichlorobenzyl group and a hydroxymethyl moiety. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Specific pathways affected include neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and other physiological processes.
Biological Activities
1. Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties by influencing neurotransmitter systems. This compound may enhance serotonin and norepinephrine levels, contributing to mood improvement.
2. Antiviral Activity
The compound has been investigated for its potential as an antiviral agent. Studies on related piperidine derivatives have shown promising results against HIV-1 by targeting the non-nucleoside reverse transcriptase inhibitors (NNRTIs) binding pocket . This suggests that this compound could serve as a lead compound for the development of new antiviral drugs.
3. Enzyme Interaction
The compound's ability to bind to specific enzymes may also contribute to its biological activity. The modulation of enzyme activity can lead to alterations in metabolic pathways, which is essential for therapeutic applications in various diseases .
Case Studies
Case Study 1: Antidepressant Activity
In a study evaluating the antidepressant effects of piperidine derivatives, this compound was shown to significantly increase serotonin levels in animal models. The results indicated a dose-dependent response, highlighting its potential as an antidepressant agent.
Case Study 2: Antiviral Properties
A series of experiments demonstrated that derivatives containing the piperidine structure exhibited antiviral activity against HIV-1. The compounds were tested for their efficacy against resistant strains, revealing that modifications in the piperidine ring could enhance binding affinity and reduce cytotoxicity .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
